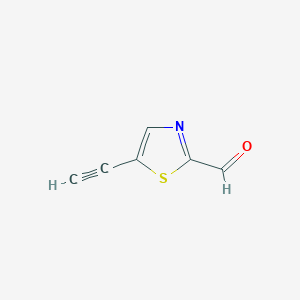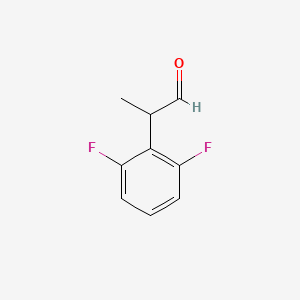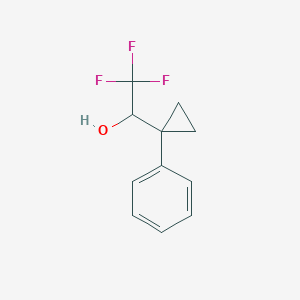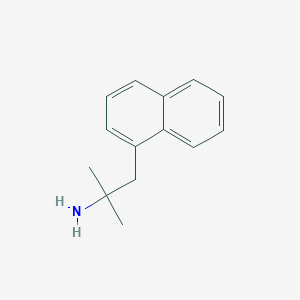![molecular formula C6H13NO3 B13592878 [(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)
[(2S,6S)-6-methoxymorpholin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,6S)-6-methoxymorpholin-2-yl]methanol is a chemical compound with the molecular formula C6H13NO3 It is a derivative of morpholine, a heterocyclic amine, and features a methoxy group at the 6-position and a hydroxymethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6S)-6-methoxymorpholin-2-yl]methanol typically involves the reaction of morpholine derivatives with methanol under specific conditions. One common method includes the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
[(2S,6S)-6-methoxymorpholin-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield [(2S,6S)-6-methoxymorpholin-2-yl]methanal or [(2S,6S)-6-methoxymorpholin-2-yl]methanoic acid.
科学的研究の応用
[(2S,6S)-6-methoxymorpholin-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [(2S,6S)-6-methoxymorpholin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
[(2S,6S)-6-methoxymorpholin-2-yl]methanol can be compared with other similar compounds, such as:
[(2S,6S)-6-methylmorpholin-2-yl]methanol: This compound has a methyl group instead of a methoxy group, which can lead to different chemical and biological properties.
[(2S,6S)-6-ethylmorpholin-2-yl]methanol: The presence of an ethyl group can affect the compound’s reactivity and interactions with biological targets.
[(2S,6S)-6-hydroxymorpholin-2-yl]methanol: The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and binding properties.
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
[(2S,6S)-6-methoxymorpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO3/c1-9-6-3-7-2-5(4-8)10-6/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChIキー |
BLCNYFFKDWCFNU-WDSKDSINSA-N |
異性体SMILES |
CO[C@@H]1CNC[C@H](O1)CO |
正規SMILES |
COC1CNCC(O1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


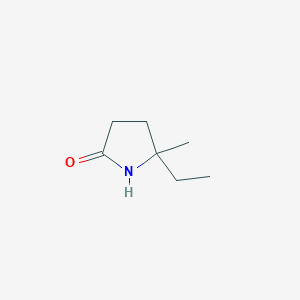

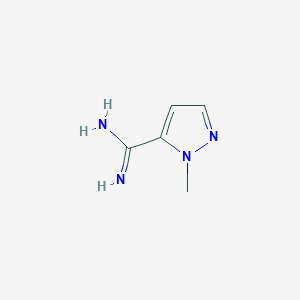
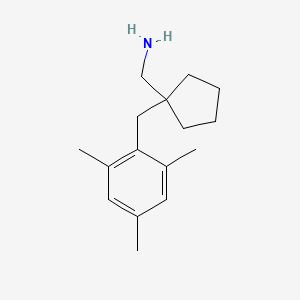
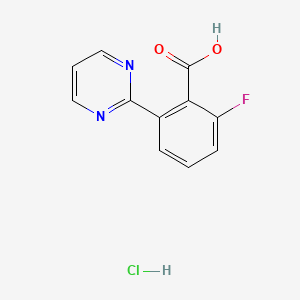
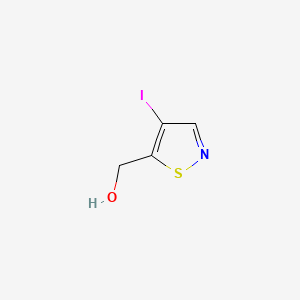
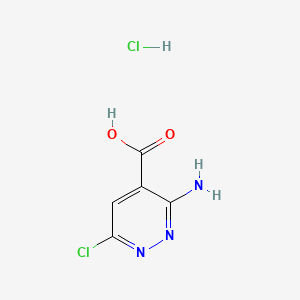
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)

